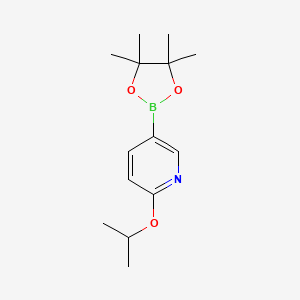
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H11ClO3 . It is also known by other names such as 3-(4-Chlorophenyl)-3-oxopropanoic acid ethyl ester, and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate . It has an average mass of 226.656 Da and a monoisotopic mass of 226.039673 Da .
Synthesis Analysis
The synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate and its derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . It may also be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide .Molecular Structure Analysis
The molecular structure of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure can be viewed in 3D using Java or Javascript .Chemical Reactions Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate may participate in various chemical reactions. For instance, it may be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and synthesis of antiplasmodial agents .Physical And Chemical Properties Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has a molecular formula of C11H11ClO3, an average mass of 226.656 Da, and a monoisotopic mass of 226.039673 Da . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been utilized in various synthetic processes. A notable application involves its reaction with different compounds to form new chemical structures. For instance, Souldozi et al. (2007) synthesized Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, which was then reacted with 2-chlorobenzoxazole to produce N-substituted isoxazolone. The structure of the final product was confirmed by spectroscopy and X-ray single crystal structure determination (Souldozi et al., 2007).
Biomimetic Synthesis
In biomimetic synthesis, which aims to mimic biological processes, ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate plays a role in synthesizing complex molecules. Moorthie et al. (2007) developed an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, intending to use it in a convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Intercalation Studies
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been studied for its intercalation properties. Mosher et al. (1996) investigated a compound, ethyl 3-(9-anthryl)-5-methyl-4-isoxazolecarboxylate, which possesses two planar ring systems. The study provided insights into the partial conjugation between these ring systems and their impact on NMR chemical shifts (Mosher et al., 1996).
Cytostatic Properties
Research into the cytostatic properties of derivatives of ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been conducted. Ryng et al. (1997) synthesized derivatives of this compound and examined their cytostatic activity, finding that some derivatives showed better activity than Dacarbazine, a known medication (Ryng et al., 1997).
Photochemical Reactions
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is also significant in photochemical studies. Amati et al. (2010) studied the photochemical reactions of certain derivatives, focusing on their photophysical properties and singlet oxygen activation (Amati et al., 2010).
Advanced Organic Synthesis
The compound is a key player in advanced organic synthesis. Achutha et al. (2017) synthesized a derivative of ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, characterized it using spectral analysis, and confirmed its structure through X-ray diffraction studies. This research contributes to the understanding of molecular interactions and structural stability (Achutha et al., 2017).
Safety And Hazards
While specific safety and hazard information for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate was not found, similar compounds such as 4-Chlorobenzoyl chloride are considered hazardous. They can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Propriétés
IUPAC Name |
ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYSHFHHDAGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)




![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)




![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)